molecular formula C3H2ClF4NO B1597163 2-Chlorotetrafluoropropanamide CAS No. 6066-47-3

2-Chlorotetrafluoropropanamide

Cat. No. B1597163
CAS RN: 6066-47-3
M. Wt: 179.5 g/mol
InChI Key: UMFJSFJYSGJYFW-UHFFFAOYSA-N
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Description

2-Chlorotetrafluoropropanamide is a chemical compound with the molecular formula C3H2ClF4NO . It has a molecular weight of 179.50 g/mol . The IUPAC name for this compound is 2-chloro-2,3,3,3-tetrafluoropropanamide .


Molecular Structure Analysis

The molecular structure of 2-Chlorotetrafluoropropanamide includes one nitrogen atom, one oxygen atom, one chlorine atom, four fluorine atoms, three carbon atoms, and two hydrogen atoms . The InChI string representation of the molecule is InChI=1S/C3H2ClF4NO/c4-2(5,1(9)10)3(6,7)8/h(H2,9,10) .


Physical And Chemical Properties Analysis

2-Chlorotetrafluoropropanamide has a molecular weight of 179.50 g/mol . It has a hydrogen bond donor count of 1 and a hydrogen bond acceptor count of 5 . The compound has a rotatable bond count of 1 . The exact mass and monoisotopic mass of the compound is 178.9761040 g/mol . The topological polar surface area of the compound is 43.1 Ų .

Scientific Research Applications

Environmental Impact and Alternatives to PFAS

One study highlighted the identification of novel polyfluorinated ether sulfonates as PFOS alternatives in municipal sewage sludge in China. This research is part of the effort to identify and understand the environmental behaviors and potential adverse effects of fluorinated alternatives to perfluorooctanesulfonate (PFOS), indicating a movement towards safer fluorinated compounds in industry (Ruan et al., 2015).

Analytical Techniques for Fluorinated Compounds

The review of analytical methods for the determination of halogens, including fluorine, in bioanalytical sciences underscores the importance of understanding how to measure and analyze fluorine and related elements in various matrices. This knowledge is crucial for the study of fluorinated compounds like 2-Chlorotetrafluoropropanamide, especially in biological samples and environmental studies (Mello et al., 2013).

Health Risks of Fluorinated Alternatives

A review focusing on the sources, multimedia distribution, and health risks of novel fluorinated alternatives to PFAS highlights the concern over the toxicity and environmental persistence of these compounds. This area of study is relevant to understanding the broader context of fluorinated compounds' impact on health and the environment (Wang et al., 2019).

Safety And Hazards

The safety data sheet for 2-Chlorotetrafluoropropanamide suggests that if inhaled, the victim should be moved into fresh air . If the chemical comes into contact with the skin, contaminated clothing should be removed immediately, and the skin should be washed off with soap and plenty of water . In case of eye contact, the eyes should be rinsed with pure water for at least 15 minutes . If ingested, the mouth should be rinsed with water, but vomiting should not be induced .

properties

IUPAC Name

2-chloro-2,3,3,3-tetrafluoropropanamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C3H2ClF4NO/c4-2(5,1(9)10)3(6,7)8/h(H2,9,10)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UMFJSFJYSGJYFW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(=O)(C(C(F)(F)F)(F)Cl)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C3H2ClF4NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60382112
Record name 2-Chlorotetrafluoropropanamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60382112
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

179.50 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Chlorotetrafluoropropanamide

CAS RN

6066-47-3
Record name 2-Chloro-2,3,3,3-tetrafluoropropanamide
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=6066-47-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2-Chlorotetrafluoropropanamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60382112
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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